molecular formula C12H21N3O3 B8219380 Tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate

Tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate

Cat. No.: B8219380
M. Wt: 255.31 g/mol
InChI Key: KTDKDWSLVKRMSS-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate: is a synthetic organic compound characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include alkyl halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 8-oxo-2,5,9-triazaspiro[36]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents.

Industry: In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological target.

Comparison with Similar Compounds

  • Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate
  • Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate

Uniqueness: Tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate is unique due to its specific spirocyclic structure and the positioning of nitrogen atoms within the ring. This configuration can result in distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-7-12(8-15)6-13-9(16)4-5-14-12/h14H,4-8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDKDWSLVKRMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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